7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Medicinal Chemistry Physicochemical Properties Lead Optimization

7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1368131-86-5) features a critical 7-bromo handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling, enabling rapid SAR exploration at the 7-position. With a distinct pKa of 12.89 (vs. 13.24 for unsubstituted parent), this scaffold is ideal for hit-to-lead optimization of kinase (JNK3) and BET bromodomain (BRD4) inhibitors. Leverage this building block for focused library synthesis—avoid generic analogs that compromise reactivity and pharmacophore alignment.

Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
CAS No. 1368131-86-5
Cat. No. B1379968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
CAS1368131-86-5
Molecular FormulaC9H9BrN2O
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESCN1CC(=O)NC2=C1C=CC(=C2)Br
InChIInChI=1S/C9H9BrN2O/c1-12-5-9(13)11-7-4-6(10)2-3-8(7)12/h2-4H,5H2,1H3,(H,11,13)
InChIKeyXVTZCPRZOULUOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1368131-86-5): A Strategic Brominated Quinoxalinone Building Block for Medicinal Chemistry


7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1368131-86-5, molecular formula C9H9BrN2O, molecular weight 241.08 g/mol) is a heterocyclic compound belonging to the 3,4-dihydroquinoxalin-2(1H)-one family [1]. It is characterized by a bromine atom at the 7-position and a methyl group at the 4-position of the bicyclic quinoxalinone core. This specific substitution pattern confers distinct physicochemical properties and synthetic utility, positioning it as a valuable intermediate and building block in drug discovery programs, particularly for generating focused libraries of kinase inhibitors, BET bromodomain inhibitors, and other therapeutically relevant scaffolds [2][3].

Why 7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one Cannot Be Interchanged with Other Quinoxalinone Analogs


Direct substitution of 7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one with other 3,4-dihydroquinoxalin-2(1H)-one derivatives is not scientifically justifiable without rigorous re-validation. The specific 7-bromo-4-methyl substitution pattern significantly alters key physicochemical parameters, including a predicted pKa of 12.89, compared to 13.24 for the unsubstituted parent scaffold . Furthermore, the presence of the bromine atom at the 7-position is not merely a passive structural feature; it serves as a critical synthetic handle for diversification via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. Analogs lacking this halogen (e.g., CAS 67074-63-9) or bearing different halogens (e.g., the 7-chloro or 7-fluoro variants) will exhibit different reactivity profiles and lead to distinct downstream SAR and physicochemical outcomes . Consequently, employing a generic analog as a drop-in replacement without accounting for these differences risks invalidating structure-activity relationships and compromising synthetic route efficiency.

Quantitative Differentiation of 7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one from Key Structural Analogs


Comparative Physicochemical Profile: pKa Modulation by 7-Bromo Substitution

The introduction of a bromine atom at the 7-position and a methyl group at the 4-position of the 3,4-dihydroquinoxalin-2(1H)-one scaffold significantly modulates its acidity relative to the unsubstituted parent. The predicted pKa for 7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is 12.89±0.20 , representing a decrease of 0.35 log units compared to the pKa of 13.24±0.20 for the unsubstituted 3,4-dihydroquinoxalin-2(1H)-one (CAS 59564-59-9) . This shift in pKa, indicative of altered protonation state under physiological or near-physiological conditions, can directly influence binding interactions with biological targets, solubility, and membrane permeability [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Synthetic Versatility: The Bromine Atom as a Differentiating Handle for Cross-Coupling

A primary differentiator of 7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is the presence of the bromine atom at the 7-position, which acts as a versatile synthetic handle for late-stage diversification. This bromine enables efficient transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, allowing for the systematic introduction of diverse aryl, heteroaryl, and amine substituents to explore structure-activity relationships (SAR) [1]. In contrast, the non-halogenated 4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 67074-63-9) lacks this functional handle and would require alternative, often less direct, functionalization strategies . This makes the 7-bromo derivative a superior choice for generating focused libraries of analogs from a common intermediate, a practice common in the development of kinase and bromodomain inhibitors [2].

Synthetic Chemistry Cross-Coupling Library Synthesis

Relevance as a Building Block for BRD4 and JNK3 Inhibitor Programs

The 3,4-dihydroquinoxalin-2(1H)-one core is a recognized pharmacophore in multiple therapeutic areas. Specifically, the compound class has been successfully optimized into potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors (e.g., compound J46e37) [1] and selective BET bromodomain (BRD4) inhibitors (e.g., compound 5i with a BRD4(1) binding IC50 of 73 nM) [2]. While 7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one itself is an intermediate and not a final drug candidate, its precise substitution pattern makes it a key building block for constructing analogs within these well-validated chemical series. This is a significant advantage over simpler, unsubstituted quinoxalinones (e.g., CAS 59564-59-9) which lack the specific substitution points required to map onto the SAR of these advanced leads .

Epigenetics Kinase Inhibition Oncology

Comparative Physicochemical and Handling Properties Against the 7-Chloro Analog

When selecting a halogenated quinoxalinone building block, the choice between bromo and chloro analogs has practical implications. 7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (MW: 241.08 g/mol) possesses a higher molecular weight than its 7-chloro counterpart (CAS 1375471-81-0, MW: 196.63 g/mol) . This 44.45 g/mol difference, while seemingly modest, translates to a ~23% increase in mass. In the context of cross-coupling reactions, the carbon-bromine bond (C-Br bond dissociation energy ≈ 72 kcal/mol for Ar-Br) is generally more labile than the carbon-chlorine bond (C-Cl BDE ≈ 95 kcal/mol for Ar-Cl), making the bromo derivative more reactive under standard palladium-catalyzed coupling conditions and often enabling the use of milder reaction protocols [1]. This higher reactivity can be advantageous for introducing sensitive functional groups late in a synthesis.

Physicochemical Properties Procurement Compound Management

Optimal Use Cases for 7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one in R&D Settings


Medicinal Chemistry Hit-to-Lead for JNK3 and BRD4 Inhibitors

As a core scaffold for potent JNK3 and BRD4 inhibitors, 7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is an ideal starting point for medicinal chemistry teams engaged in hit-to-lead optimization for oncology or inflammation targets [1][2]. The 7-bromo handle enables rapid analog synthesis via cross-coupling to probe the SAR of the 7-position, directly leveraging published pharmacophore models.

Focused Library Synthesis via Parallel Cross-Coupling

The compound's bromine atom at the 7-position makes it uniquely suited for generating a focused library of 7-substituted 4-methyl-3,4-dihydroquinoxalin-2(1H)-ones using parallel Suzuki-Miyaura or Buchwald-Hartwig reactions [3]. This enables systematic exploration of diverse chemical space from a single, commercially available building block, a more efficient strategy than synthesizing each analog de novo.

Physicochemical Property Modulation Studies

Given the quantifiable pKa difference between this compound (pKa 12.89) and its unsubstituted parent (pKa 13.24), it is a valuable tool for studies designed to correlate small changes in substitution with resulting physicochemical and ADME properties (e.g., solubility, permeability, metabolic stability) . This can inform the rational design of drug candidates with improved profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.